1-Bromo-6-chlorohexane 1-Bromo-6-chlorohexane
Brand Name: Vulcanchem
CAS No.: 6294-17-3
VCID: VC1962046
InChI: InChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2
SMILES: C(CCCBr)CCCl
Molecular Formula: C6H12BrCl
Molecular Weight: 199.51 g/mol

1-Bromo-6-chlorohexane

CAS No.: 6294-17-3

Cat. No.: VC1962046

Molecular Formula: C6H12BrCl

Molecular Weight: 199.51 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-6-chlorohexane - 6294-17-3

Specification

CAS No. 6294-17-3
Molecular Formula C6H12BrCl
Molecular Weight 199.51 g/mol
IUPAC Name 1-bromo-6-chlorohexane
Standard InChI InChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2
Standard InChI Key JTYUIAOHIYZBPB-UHFFFAOYSA-N
SMILES C(CCCBr)CCCl
Canonical SMILES C(CCCBr)CCCl

Introduction

Basic Information and Identification

1-Bromo-6-chlorohexane is an organic halide with molecular formula C6H12BrCl and a molecular weight of 199.52 g/mol. The compound is registered under CAS number 6294-17-3 and is known by several synonyms in the chemical literature.

Identification Parameters

ParameterValue
CAS Number6294-17-3
Molecular FormulaC6H12BrCl
Molecular Weight199.52 g/mol
IUPAC Name1-Bromo-6-chlorohexane
MDL NumberMFCD00001019
EINECS228-555-6
BRN1697304

Common Synonyms

The compound is also known by several alternative names in scientific literature and commercial sources:

  • 6-Chlorohexyl bromide

  • Hexane, 1-bromo-6-chloro-

  • 1-Chloro-6-bromohexane

  • 6-Bromohexyl chloride

  • Hexyl bromide, 6-chloro-

  • Hexamethylene bromochloride

  • Hexamethylene chlorobromide

Physical and Chemical Properties

1-Bromo-6-chlorohexane is a clear, colorless to almost colorless liquid under standard conditions. Its physical and chemical properties make it suitable for various laboratory and industrial applications.

Physical Properties

PropertyValueReference
Physical State (20°C)Clear liquid
AppearanceColorless to almost colorless
Boiling Point109-110°C (2 mmHg) or 96°C (13 mmHg)
Density1.337 g/mL at 25°C
Flash Point214°F (101°C) or 117°C
Specific Gravity (20/20)1.34
Refractive Index1.4806
Storage ConditionsSealed in dry conditions at room temperature

The compound's relatively high boiling point and density are characteristic of halogenated hydrocarbons. Its physical properties facilitate handling and storage in laboratory settings, though appropriate safety measures must be observed due to its hazardous nature.

CategoryClassificationReference
Skin Corrosion/IrritationCategory 2 (H315)
Serious Eye Damage/Eye IrritationCategory 2 (H319)
Specific Target Organ Toxicity (Single Exposure)Category 3 - Respiratory system (H335)

Synthesis Methods

Several synthetic routes for preparing 1-Bromo-6-chlorohexane have been documented in the scientific literature. Three primary methods are described below.

From 1,6-Hexanediol

This multi-step synthetic approach involves:

  • Reaction of 1,6-hexanediol with 48% aqueous hydrobromic acid in toluene under heating conditions

  • Subsequent treatment with thionyl chloride (SOCl2) and dimethylformamide (DMF) for 1.25 hours at temperatures between 65-109°C

The reaction is referenced in the Journal of Organic Chemistry (1994, vol. 59, #9, p. 2616-2619) by Forth et al.

Exchange Reaction Method

This method involves the reaction between 1,6-dichlorohexane and 1,6-dibromohexane:

  • 155 g (1 mole) of 1,6-dichlorohexane and 244 g (1 mole) of 1,6-dibromohexane are combined with 150 g of dimethylacetamide (DMAC)

  • The mixture is stirred at 110°C for three hours

  • After reaction completion, the mixture composition is approximately:

    • 24.2% DMAC

    • 18.0% 1,6-dichlorohexane

    • 39.3% 1-bromo-6-chlorohexane

    • 18.5% 1,6-dibromohexane

  • The conversion degree is approximately 51.8%

  • The product is isolated by fractional distillation

From 6-Chloro-1-hexanol

This alternative route proceeds as follows:

  • 6-Chloro-1-hexanol is prepared from 1,6-hexanediol using hydrochloric acid and zinc chloride catalyst

  • The resulting 6-chloro-1-hexanol is dissolved in hexane and treated with phosphorus tribromide (PBr3) at temperatures below 40°C

  • After reaction completion and workup, the product composition is approximately:

    • 2% 1,6-dichlorohexane

    • 4% 1,6-dibromohexane

    • 93% 1-bromo-6-chlorohexane

  • The product is purified by fractional distillation

Each synthetic method offers advantages depending on starting material availability, required purity, and scale of production. The selection of an appropriate synthetic route depends on specific laboratory capabilities and intended applications.

Applications in Research and Industry

1-Bromo-6-chlorohexane serves as a valuable intermediate in various chemical processes due to its bifunctional nature, with both bromine and chlorine atoms providing reactive sites for diverse transformations.

Organic Synthesis Applications

The compound finds extensive use in synthetic organic chemistry:

  • As a key intermediate in the preparation of various chemical compounds

  • In nucleophilic substitution reactions for constructing carbon-carbon and carbon-heteroatom bonds

  • For carbon chain extension in organic synthesis

  • As a bifunctional reagent allowing selective functionalization at either the bromine or chlorine position

Specialized Research Applications

Recent research has highlighted several specific applications:

  • Synthesis of specialized zinc reagents for use in organic chemistry reactions, particularly those involving carbon-carbon bond formation

  • Preparation of calixarene-supported Pd-NHC complexes for Suzuki-Miyaura cross-couplings

  • Development of antibody-polymer-drug conjugates for targeted cancer therapy

  • Study of electrochemical reduction processes involving reductive cleavage of carbon-bromine bonds

The differential reactivity between bromine and chlorine in this molecule enables selective transformations, making it particularly valuable in multi-step synthetic sequences.

SupplierPackage SizePrice (USD)PurityReference
Santa Cruz Biotechnology5 g$47.00Not specified
Santa Cruz Biotechnology25 g$99.00Not specified
TCI America25 g$30.02 CAD≥95.0% (GC)
Chemical suppliers25 g~$6.00-7.00Not specified

The pricing and availability demonstrate the compound's accessibility for research and industrial applications, with various quantity options to suit different scale requirements.

Recent Research Findings

Scientific investigations continue to expand the understanding and applications of 1-Bromo-6-chlorohexane in various fields.

Synthetic Applications

Recent research has demonstrated the utility of 1-bromo-6-chlorohexane in the synthesis of calixarene-supported Pd-NHC complexes for Suzuki-Miyaura cross-coupling reactions. These complexes have shown excellent catalytic activity, promoting the cross-coupling of challenging API precursors at low catalytic loadings in ethanol as a green reaction solvent. The insoluble supported catalysts could be easily filtered after reaction, resulting in minimal palladium contamination in the target products .

Biomedical Applications

The compound has been utilized in the development of antibody-polymer-drug conjugates for cancer therapy. In one study, a site-specific antibody conjugation technique was developed using a benzoboroxole functionality and cis-diol moiety of sugar units in the antibody fragment crystallizable region. The resulting conjugates demonstrated enhanced uptake in specific cancer cell lines, showing the potential of such compounds in targeted drug delivery systems .

Electrochemical Studies

Research using cyclic voltammetry and controlled-potential electrolysis has revealed that 1-bromo-6-chlorohexane undergoes reductive cleavage of the carbon-bromine bond when subjected to electrochemical reduction. This process generates carbanionic intermediates, which then react further to yield various products. These findings contribute to the understanding of reaction mechanisms involving halogenated compounds.

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